molecular formula C19H30N2O2 B10880674 4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine

4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B10880674
M. Wt: 318.5 g/mol
InChI Key: YJTGSVKWEQSXJG-UHFFFAOYSA-N
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Description

4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that features a piperidine ring substituted with a 2-methoxybenzyl group and a morpholine ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the 2-methoxybenzyl group. The morpholine ring is introduced in subsequent steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound notable for its unique structural features, including a morpholine ring substituted at the 2 and 6 positions with methyl groups, and a piperidine ring further substituted with a 2-methoxybenzyl group. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

  • Molecular Formula : C₁₄H₁₉N₂O₂
  • Molecular Weight : Approximately 332.4 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, which are summarized below:

Antidepressant Effects

Studies have highlighted the potential antidepressant effects of compounds featuring piperidine and morpholine cores. The presence of the methoxybenzyl group may enhance these effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Activity

Preliminary research suggests that derivatives of piperidine, including this compound, may possess anticancer properties. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Properties

The compound has demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections.

The exact mechanisms through which this compound exerts its biological effects are subjects of ongoing research. Interaction studies have focused on its binding affinity to various biological macromolecules, including enzymes and receptors involved in neurotransmission and cellular signaling.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-PiperidinolContains a piperidine ringAntidepressant effectsLacks morpholine structure
N-MethylpiperidineSimple piperidine derivativeLimited activityNo additional functional groups
2-MethoxyphenylpiperazinePiperazine instead of piperidineAntipsychotic propertiesDifferent ring structure
4-(2-Methoxyphenyl)-1-piperazinecarboxylic acidCarboxylic acid substituentAnalgesic effectsPresence of carboxylic acid

The combination of both morpholine and piperidine rings along with specific substitutions enhances the biological activity of this compound compared to others listed.

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluating the effects of various piperidine derivatives reported significant improvements in depression-like behaviors in animal models when treated with compounds similar to this compound.
  • Anticancer Research : In vitro studies showed that the compound could inhibit the proliferation of certain cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction.
  • Antibacterial Screening : The compound was tested against several bacterial strains, demonstrating moderate efficacy against Gram-positive bacteria, indicating its potential as a lead for antibiotic development.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

4-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C19H30N2O2/c1-15-12-21(13-16(2)23-15)18-8-10-20(11-9-18)14-17-6-4-5-7-19(17)22-3/h4-7,15-16,18H,8-14H2,1-3H3

InChI Key

YJTGSVKWEQSXJG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

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